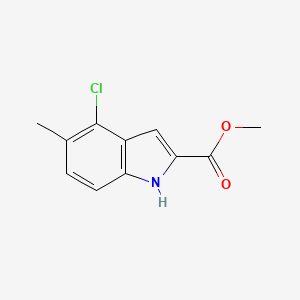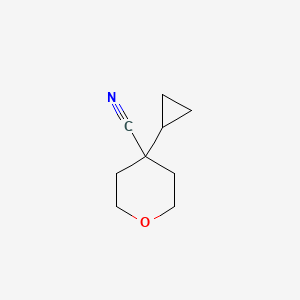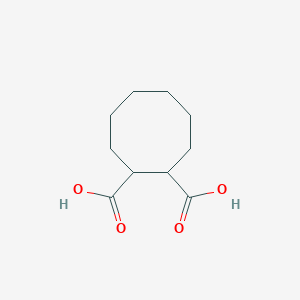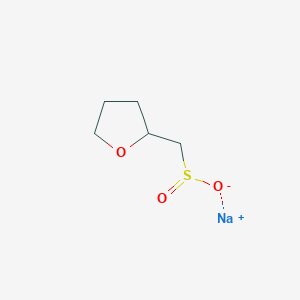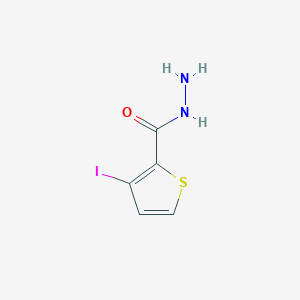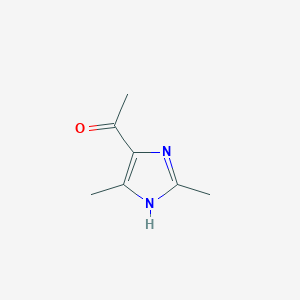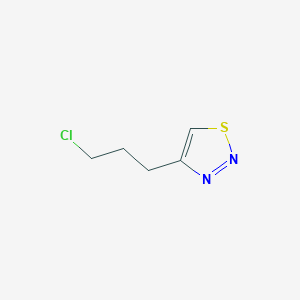
4-(3-chloropropyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloropropyl)-1,2,3-thiadiazole (4-CPT) is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry, biochemistry, and other fields of science. It is a five-membered ring system composed of a nitrogen atom, two sulfur atoms, and two carbon atoms, and is a structural analog of 1,2,3-thiadiazole. 4-CPT has been studied for its potential as an inhibitor of enzymes, as an antioxidant, and for its potential as a drug candidate.
Applications De Recherche Scientifique
4-(3-chloropropyl)-1,2,3-thiadiazole has been studied for its potential applications in medicinal chemistry, biochemistry, and other fields of science. In particular, it has been studied for its potential as an inhibitor of enzymes, as an antioxidant, and for its potential as a drug candidate. It has been shown to inhibit the enzyme dihydrofolate reductase (DHFR) with an IC50 value of 2.6 mM, and it has also been shown to inhibit the enzyme acetylcholinesterase (AChE) with an IC50 value of 4.2 mM. Additionally, this compound has been shown to possess antioxidant activity, with an IC50 value of 3.2 mM.
Mécanisme D'action
The mechanism of action of 4-(3-chloropropyl)-1,2,3-thiadiazole is not yet fully understood. It is thought to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. It is also thought to act as an antioxidant by scavenging free radicals and preventing them from causing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it has been shown to possess antioxidant activity, and it has been shown to inhibit the enzymes DHFR and AChE. Additionally, it has been shown to be non-toxic in mice at doses up to 200 mg/kg.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-chloropropyl)-1,2,3-thiadiazole in lab experiments include its availability, its low cost, and its relatively low toxicity in mice. Its disadvantages include its relatively low potency as an inhibitor of enzymes and its lack of specificity for certain enzymes. Additionally, it is not yet known if it has any off-target effects that could potentially be harmful.
Orientations Futures
The potential future directions for research on 4-(3-chloropropyl)-1,2,3-thiadiazole include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and biochemistry. Additionally, further studies could be conducted to determine its potential as a drug candidate, its potential off-target effects, and its potential as an inhibitor of other enzymes. Finally, further studies could be conducted to investigate its potential as an antioxidant and its potential protective effects against oxidative damage.
Méthodes De Synthèse
4-(3-chloropropyl)-1,2,3-thiadiazole can be synthesized using a variety of methods, including the synthesis from the reaction of 3-chloropropionyl chloride and 1,2,3-thiadiazole in acetonitrile in the presence of triethylamine. This reaction results in a yield of approximately 80%. Other methods of synthesis include the reaction of 3-chloropropionyl chloride and 1,2,3-thiadiazole in dimethylformamide in the presence of potassium carbonate, and the reaction of 3-chloropropionyl chloride and 1,2,3-thiadiazole in the presence of sodium hydroxide.
Propriétés
IUPAC Name |
4-(3-chloropropyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c6-3-1-2-5-4-9-8-7-5/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTUIUMVFRAUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


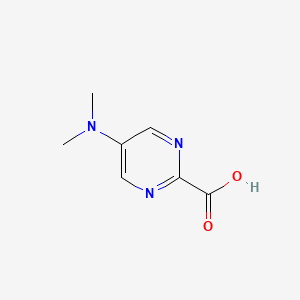

![8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6601604.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)
